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Compound of Interest

5-(Chloromethyl)-2-
Compound Name:
(difluoromethoxy)pyridine

Cat. No.: B058768

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS
1211584-92-7)

Introduction: A Modern Building Block for Complex
Synthesis

In the landscape of modern medicinal and agrochemical research, the strategic design of
molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine
derivatives are a cornerstone of this field, forming the structural core of countless therapeutic
agents and crop protection products.[1] Within this class, 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine (CMDMP) has emerged as a particularly valuable intermediate. Its
unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a
difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties
—positions it as a strategic asset for chemists aiming to construct complex and effective
molecules.[1][2]

The difluoromethoxy (-OCHFz2) group is a key feature, often employed as a metabolically robust
bioisostere of the more common methoxy group, which is prone to O-demethylation by
metabolic enzymes.[3] The introduction of fluorine can significantly alter a molecule's
lipophilicity, binding affinity, and bioavailability, making the -OCHF2 moiety a powerful tool for
fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5] Concurrently, the 5-
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(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling
the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine, detailing its properties, a proposed synthetic strategy, core
reactivity, and applications, with the goal of empowering researchers to effectively leverage this
intermediate in their discovery programs.

Core Physicochemical Properties and
Specifications

The fundamental properties of CMDMP are summarized below. This data is essential for
planning reactions, ensuring safe handling, and maintaining material integrity.

Property Value Source(s)
CAS Number 1211584-92-7 [6][7]
Molecular Formula C7HeCIF2NO [6][71[8]
Molecular Weight 193.58 g/mol [61[71[8]
5-(chloromethyl)-2-
IUPAC Name ) o
(difluoromethoxy)pyridine
AK132390,
Synonyms SCHEMBL7992234, KS- [6]
00000RGR
LRDWHNXSPCSVDV-
InChl Key
UHFFFAOYSA-N
Typical Purity >95% [6][9]

) Not specified; likely a solid or
Physical State ] [6]
oil at room temp.

Store at room temperature in a
Storage cool, dry, well-ventilated area. [61[7]

Keep container tightly sealed.
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Proposed Synthesis and Mechanistic Rationale

While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a
plausible and logical pathway can be constructed from established organofluorine and pyridine
chemistry principles. The following proposed synthesis is designed to be a robust and scalable

laboratory procedure.

Conceptual Synthetic Workflow

The proposed two-stage synthesis begins with the commercially available (6-methoxypyridin-3-
yl)methanol, proceeding through difluoromethylation followed by chlorination.

Starting Material:
(6-Hydroxypyridin-3-yl)methanol

Introduce OCHF2

Step 1: Difluoromethylation
Reagents: Sodium 2-chloro-2,2-difluoroacetate,
DMF, Heat

ormation of difluoromethoxy ether

Intermediate:
(6-(Difluoromethoxy)pyridin-3-yl)methanol

onvert -OH to -Cl

Step 2: Chlorination
Reagents: Thionyl Chloride (SOCIz),
DCM or Chloroform

ormation of benzylic chloride

Final Product:
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
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Caption: Proposed two-step synthesis of CMDMP.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol

o Causality: This step selectively introduces the critical difluoromethoxy group. The starting
material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both
the 2-position (for difluoromethylation) and the 5-position (for later conversion to the
chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar
aprotic solvent like DMF is a standard method for generating the difluorocarbene
intermediate in situ, which then reacts with the phenolic hydroxyl group. The pyridine
nitrogen must be protected or the reaction conditions carefully controlled to prevent side
reactions.

e To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-
chloro-2,2-difluoroacetate.

e Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a
temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).

e Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
e Upon completion, cool the mixture to room temperature and quench by pouring it into water.
o Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product via column chromatography to yield the intermediate, (6-
(difluoromethoxy)pyridin-3-yl)methanol.

Step 2: Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
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o Causality: This step converts the primary alcohol of the intermediate into the reactive
chloromethyl group. Thionyl chloride (SOCIz) is a classic and highly effective reagent for this
transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then
undergoes an intramolecular Sni reaction to yield the alkyl chloride with the expulsion of
sulfur dioxide and HCI gas. Using a non-protic solvent like DCM prevents unwanted side
reactions.

 Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous
dichloromethane (DCM) and cool the solution in an ice bath (0 °C).

» Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like
pyridine can be added to scavenge the HCI produced, though it is often not necessary.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature.

e Monitor the reaction by TLC or LC-MS.

e Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous
solution of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with additional DCM.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield the final product, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Further
purification by chromatography may be performed if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl
group, making it an excellent substrate for Sn2 reactions. This allows for the facile introduction
of a wide range of functionalities.
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Caption: Primary reactivity pathway of CMDMP.

e Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the

corresponding aminomethylpyridine derivatives, a common structural motif in

pharmaceuticals.

o Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP

to produce thioethers, which are valuable in both medicinal and materials chemistry.

o Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide

or phenoxide, CMDMP can be used to form ether linkages.

This versatile reactivity is central to its role as a building block. Researchers can use CMDMP

to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or

functional groups to build a library of candidate molecules.

Role in Drug Discovery and Agrochemical

Development
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The structural features of CMDMP make it highly relevant to modern discovery campaigns.

Workflow in Medicinal Chemistry

The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from
building block to lead candidate.

Library Synthesis
(Parallel reaction with diverse
nucleophiles: amines, thiols, etc.)

Hit Identification
(Active Compounds Identified)

Lead Optimization

CMDMP Building Block Diversification oughput Screening (HTS)) _Data Analysis

against biological target)

creening ,(High-Thra
(Assay (Structure-Activity Relationship Studies),

(Metabolic Stability + Reactive Handle)

Click to download full resolution via product page
Caption: CMDMP workflow in a drug discovery program.

The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield,"
preventing the oxidative degradation that often occurs with simple methoxy groups, thereby
potentially increasing the half-life and bioavailability of a drug candidate.[3] This allows
chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic
liability has been addressed from the outset.

Relevance in Agrochemicals

Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides,
and insecticides.[10][11][12] The introduction of fluorine atoms often enhances the biological
activity and environmental stability of these compounds.[2][4] CMDMP provides a scaffold that
combines the proven efficacy of the pyridine core with the beneficial properties of the
difluoromethoxy group, making it an attractive starting point for the synthesis of new crop
protection agents.

Predicted Analytical Characterization

While experimental spectra should be obtained for confirmation, the expected spectroscopic
signatures for CMDMP can be reliably predicted based on its structure.
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Technique Predicted Key Signals and Features

CHF2: Triplet, ~6.5-7.5 ppm (due to coupling
with two 1°F nuclei).Pyridine Protons: Three

*H NMR o : o
distinct signals in the aromatic region (~7.0-8.5

ppm).CH2Cl: Singlet, ~4.5-5.0 ppm.

CHF2: Triplet, ~110-120 ppm (due to strong

1JCF coupling).Pyridine Carbons: Five signals in
13C NMR P_ g)-Py _ _ g

the aromatic/heteroaromatic region (~110-160

ppm).CH2CI: Signal around ~40-50 ppm.

CHF2: Doublet, chemical shift dependent on
F NMR . _
reference (due to coupling with one 'H nucleus).

Molecular lon (M*): Peak at m/z 193 (with
characteristic 3:1 isotopic pattern for 35Cl/
37Cl).Key Fragments: Loss of Cl (M-35), loss of
CH2Cl (M-49), loss of OCHF-.

Mass Spec (El)

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.

GHS Hazard Information

Category Code Description Source(s)

GHSO07 (Exclamation

Pictogram
Mark)
Signal Word Warning [6]
Skin Irritation H315 Causes skin irritation [6]
o Causes serious eye
Eye Irritation H319 S [6]
irritation
, o May cause respiratory

Respiratory Irritation H335 [6]

irritation
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Safe Handling Protocol

Engineering Controls: Always handle 5-(Chloromethyl)-2-(difluoromethoxy)pyridine inside
a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an
eyewash station and safety shower are readily accessible.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]

Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols.
Keep the container tightly closed when not in use.[6]

In case of Exposure:

o Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and
lower eyelids. Seek immediate medical attention.[6]

o Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
If irritation persists, seek medical advice.[6]

o Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek
medical attention.[6]

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal
regulations. Do not pour down the drain.

Storage and Stability

o Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away

from incompatible substances.[6][9]

e Incompatible Materials: Avoid strong oxidizing agents.[6]

e Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of

carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conclusion
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5-(Chloromethyl)-2-(difluoromethoxy)pyridine is more than a simple intermediate; it is a
strategically designed building block that addresses key challenges in modern chemical
synthesis. By combining a versatile reactive site with a group known to confer metabolic
stability, it provides researchers with a powerful tool to accelerate the development of novel
pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling
requirements, as detailed in this guide, is the first step toward unlocking its full potential in
discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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